Binol

Descripción

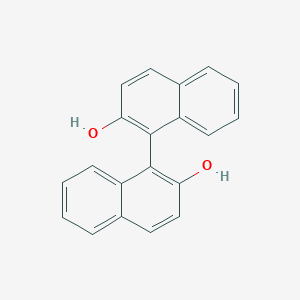

Structure

3D Structure

Propiedades

IUPAC Name |

1-(2-hydroxynaphthalen-1-yl)naphthalen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14O2/c21-17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)22/h1-12,21-22H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPTXVXKCQZKFBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9060526 | |

| Record name | [1,1'-Binaphthalene]-2,2'-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9060526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

602-09-5, 18531-94-7, 18531-99-2 | |

| Record name | BINOL | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=602-09-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (+)-BINOL | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18531-94-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (-)-Binol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18531-99-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1'-Bi-2-naphthol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000602095 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Binol, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018531947 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Binol, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018531992 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1'-Bi-2-naphthol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27049 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | [1,1'-Binaphthalene]-2,2'-diol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | [1,1'-Binaphthalene]-2,2'-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9060526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-1,1'-Binaphthalene-2,2'-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.013 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,1'-binaphthyl-2,2'-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.104 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (R)-1,1'-Binaphthalene-2,2'-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.443 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BINOL, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M6IDZ128WT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BINOL, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54OT5RRV4C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25AB254328 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Discovery and Synthesis of BINOL: A Technical Guide

Introduction

1,1'-Bi-2-naphthol (BINOL) is a cornerstone of modern asymmetric synthesis. Its unique C₂-symmetric, axially chiral structure has made it an indispensable ligand and catalyst in a vast array of stereoselective transformations, impacting fields from pharmaceuticals to materials science. This technical guide provides an in-depth exploration of the history of this compound's discovery, the evolution of its synthesis from racemic preparations to highly efficient asymmetric methods, and detailed experimental protocols for its preparation.

The Discovery of this compound: From a Chemical Curiosity to a Chiral Ligand

The initial synthesis of racemic this compound is credited to the Russian chemist Alexander Dianin in 1873, who achieved the oxidative coupling of 2-naphthol using iron(III) chloride (FeCl₃).[1] Subsequently, in 1926, Pummerer and his colleagues also reported the synthesis of racemic this compound via a similar FeCl₃-mediated oxidative coupling of 2-naphthol.[2] For decades, this compound remained a subject of academic interest primarily for its structural properties rather than its chiral potential.

The paradigm shift occurred in the 1980s with the groundbreaking work of Ryoji Noyori and his collaborators on 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP), a chiral phosphine ligand synthesized from this compound.[1] The exceptional efficacy of rhodium and ruthenium complexes of BINAP in a wide range of asymmetric hydrogenations revolutionized the synthesis of enantiomerically pure compounds. This pioneering work firmly established this compound as a "privileged chiral scaffold" and a critical starting material for the development of a multitude of other chiral ligands and catalysts.

Synthesis of Racemic this compound

The preparation of racemic this compound is a straightforward and high-yielding process, most commonly achieved through the oxidative coupling of 2-naphthol.

Iron(III) Chloride Mediated Oxidative Coupling

The classical and most common method for synthesizing racemic this compound involves the use of iron(III) chloride as an oxidant. The reaction proceeds through a radical coupling mechanism initiated by the oxidation of the naphthol's hydroxyl group by the iron(III) center.[1]

Experimental Protocol: Synthesis of Racemic this compound using FeCl₃

-

Materials:

-

2-Naphthol

-

Anhydrous Iron(III) chloride (FeCl₃)

-

Toluene

-

Hydrochloric acid (HCl), 1 M

-

Sodium chloride (NaCl) solution, saturated

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-naphthol (1.0 eq) in toluene.

-

Add a solution of anhydrous FeCl₃ (1.1 eq) in toluene dropwise to the stirred solution of 2-naphthol at room temperature.

-

Stir the reaction mixture at room temperature for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding 1 M HCl.

-

Separate the organic layer and wash it sequentially with water and saturated NaCl solution.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford racemic this compound as a white solid.

-

Asymmetric Synthesis of Enantiomerically Pure this compound

The demand for enantiopure this compound has driven the development of numerous synthetic strategies, which can be broadly categorized into two main approaches: asymmetric synthesis from prochiral precursors and resolution of the racemic mixture.

Asymmetric Oxidative Coupling of 2-Naphthol

The direct enantioselective synthesis of this compound from 2-naphthol is a highly atom-economical approach. This is typically achieved through oxidative coupling in the presence of a chiral catalyst, most commonly a metal complex with a chiral ligand.

Copper complexes, particularly those with chiral diamine ligands, have proven to be effective catalysts for the asymmetric oxidative coupling of 2-naphthol. The choice of the chiral ligand is crucial for achieving high enantioselectivity.

Experimental Protocol: Asymmetric Synthesis of (S)-BINOL using a Copper-Diamine Catalyst

-

Materials:

-

2-Naphthol

-

Copper(I) bromide (CuBr)

-

(1S,2S)-N,N'-Bis(2,6-diisopropylphenyl)cyclohexane-1,2-diamine (chiral ligand)

-

Toluene

-

Air (as oxidant)

-

Hydrochloric acid (HCl), 1 M

-

Sodium chloride (NaCl) solution, saturated

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

-

-

Procedure:

-

To a stirred solution of 2-naphthol (1.0 eq) in toluene, add CuBr (5 mol%) and the chiral diamine ligand (6 mol%).

-

Stir the mixture at room temperature under an air atmosphere (using a balloon or by passing a gentle stream of air) for 48 hours.

-

Monitor the reaction progress by TLC.

-

After completion, add 1 M HCl to quench the reaction.

-

Extract the mixture with ethyl acetate.

-

Combine the organic layers and wash with water and saturated NaCl solution.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purify the residue by silica gel column chromatography (hexane/ethyl acetate) to yield (S)-BINOL.

-

Determine the enantiomeric excess (ee) by chiral HPLC analysis.

-

Table 1: Comparison of Selected Asymmetric Oxidative Coupling Methods for this compound Synthesis

| Catalyst/Ligand System | Oxidant | Solvent | Temperature (°C) | Yield (%) | ee (%) | Reference |

| CuBr / Chiral Spirocyclic Pyrrolidine Oxazoline | Air | Toluene | 25 | up to 87 | up to 99 | [3] |

| Fe(ClO₄)₂ / Bisquinolyldiamine | Air | CH₂Cl₂ | 25 | up to 99 | up to 81 | [4] |

| VOSO₄ / Schiff base from (S)-tert-leucine and (R)-BINOL derivative | Air | CH₂Cl₂ | 25 | 46-76 | up to 91 | [4] |

| (aqua)ruthenium(salen) complex | Air | Toluene | 25 | 55-85 | up to 94 | [4] |

Resolution of Racemic this compound

The separation of enantiomers from a racemic mixture of this compound is a widely used and effective method for obtaining enantiopure material.

This classical method involves the reaction of racemic this compound with a chiral resolving agent to form diastereomeric complexes, which can be separated by crystallization due to their different solubilities. Subsequent removal of the resolving agent affords the enantiopure this compound. A highly effective resolving agent is N-benzylcinchonidinium chloride.

Experimental Protocol: Resolution of Racemic this compound with N-Benzylcinchonidinium Chloride

-

Materials:

-

Racemic this compound

-

N-Benzylcinchonidinium chloride

-

Acetonitrile

-

Methanol

-

Ethyl acetate

-

Hydrochloric acid (HCl), dilute aqueous solution

-

-

Procedure:

-

Formation and Isolation of the (R)-BINOL Complex:

-

In a flask, dissolve racemic this compound and 0.55 equivalents of N-benzylcinchonidinium chloride in acetonitrile with heating to reflux.

-

Allow the solution to cool slowly to room temperature, during which time the complex of (R)-BINOL with the resolving agent will crystallize.

-

Cool the mixture further in an ice bath to maximize crystallization.

-

Collect the crystalline solid by filtration and wash with cold acetonitrile. This solid is the (R)-BINOL·N-benzylcinchonidinium chloride complex.

-

-

Liberation of (R)-BINOL:

-

Suspend the collected crystals in a mixture of ethyl acetate and dilute aqueous HCl.

-

Stir vigorously until all the solid has dissolved and the resolving agent has moved to the aqueous phase.

-

Separate the organic layer, wash with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to obtain (R)-BINOL.

-

-

Isolation of (S)-BINOL:

-

Take the filtrate from the initial crystallization, which is enriched in (S)-BINOL, and concentrate it to dryness.

-

Dissolve the residue in ethyl acetate and wash with dilute aqueous HCl to remove any remaining resolving agent.

-

Wash the organic layer with water and brine, dry over anhydrous MgSO₄, and concentrate to obtain crude (S)-BINOL.

-

The enantiomeric purity of both (R)- and (S)-BINOL can be enhanced by recrystallization.

-

-

Enzymatic methods offer a highly selective and environmentally friendly approach to this compound resolution. A common strategy involves the enantioselective hydrolysis of a this compound diester, catalyzed by an enzyme such as cholesterol esterase.

Experimental Protocol: Enzymatic Resolution of Racemic this compound Diacetate

-

Materials:

-

Racemic this compound diacetate (prepared by acetylation of racemic this compound)

-

Cholesterol esterase (from bovine pancreas)

-

Phosphate buffer (pH 7.0)

-

Acetone

-

Ethyl acetate

-

Sodium bicarbonate solution, saturated

-

Silica gel for column chromatography

-

-

Procedure:

-

Suspend racemic this compound diacetate in a phosphate buffer (pH 7.0) containing a small amount of acetone to aid solubility.

-

Add cholesterol esterase to the suspension and stir the mixture at room temperature.

-

Monitor the reaction by TLC or HPLC. The enzyme will selectively hydrolyze the (S)-BINOL diacetate to (S)-BINOL, leaving the (R)-BINOL diacetate largely unreacted.

-

When approximately 50% conversion is reached, stop the reaction by adding ethyl acetate to extract the components.

-

Separate the organic layer and wash with saturated sodium bicarbonate solution to remove any remaining acetic acid.

-

Dry the organic layer and concentrate it.

-

Separate the (S)-BINOL from the unreacted (R)-BINOL diacetate by silica gel column chromatography.

-

The (R)-BINOL diacetate can then be hydrolyzed chemically (e.g., with sodium methoxide) to afford (R)-BINOL.

-

Table 2: Comparison of Selected Resolution Methods for Racemic this compound

| Method | Resolving Agent/Enzyme | Key Steps | Yield of Each Enantiomer (%) | ee (%) | Reference |

| Chemical Resolution | N-Benzylcinchonidinium chloride | Diastereomeric salt crystallization and separation | 85-93 | >99 | [5] |

| Enzymatic Resolution | Cholesterol Esterase | Enantioselective hydrolysis of this compound diacetate | ~65 | >99 | [4] |

| Kinetic Resolution | Chiral Ammonium Salt / Benzyl Tosylate | Enantioselective O-alkylation | up to 47 (for unreacted) | up to 98 | [6] |

Visualizing Key Processes in this compound Synthesis

Graphviz diagrams can be used to illustrate the logical flow of the synthetic and resolution processes, as well as the proposed mechanism for the key oxidative coupling step.

General Workflow for Obtaining Enantiopure this compound

Caption: General strategies for obtaining enantiopure this compound.

Proposed Mechanism for FeCl₃-Mediated Oxidative Coupling

Caption: Proposed mechanism for the iron(III)-mediated oxidative coupling of 2-naphthol.

Conclusion

The journey of this compound from its initial discovery as a simple biaryl compound to its current status as a privileged chiral scaffold is a testament to the continuous evolution of organic synthesis. The development of robust methods for both racemic and, more importantly, asymmetric synthesis has made this versatile molecule readily accessible to researchers worldwide. The direct asymmetric oxidative coupling and the resolution of the racemate each offer distinct advantages, and the choice of method often depends on factors such as scale, cost, and the availability of specific chiral catalysts or resolving agents. The ongoing research into new catalytic systems and more efficient resolution techniques promises to further expand the applications of this compound and its derivatives in asymmetric catalysis and beyond.

References

A Deep Dive into BINOL Axial Chirality: A Technical Guide for Researchers

Authored for researchers, scientists, and professionals in drug development, this in-depth technical guide explores the fundamental principles of 1,1'-bi-2-naphthol (BINOL) axial chirality. This document delves into the origins of its unique stereochemistry, methods for the synthesis and resolution of its enantiomers, and its wide-ranging applications in asymmetric catalysis.

The Core Concept: Atropisomerism and Axial Chirality in this compound

The chirality of 1,1'-bi-2-naphthol (this compound) does not originate from a stereogenic center, but rather from a chiral axis.[1] This form of stereoisomerism is known as atropisomerism, which arises from restricted rotation around a single bond.[1] In the case of this compound, the steric hindrance between the hydrogen atoms at the 8 and 8' positions of the two bulky naphthalene rings prevents free rotation around the C1-C1' single bond.[1] This restricted rotation leads to the existence of two stable, non-superimposable mirror-image conformers, or enantiomers, that do not interconvert at room temperature.[1]

The significant energy barrier to rotation, also known as the rotational barrier, is what makes the individual enantiomers of this compound stable and separable.[2][3] This remarkable stability is the cornerstone of its extensive use as a chiral ligand and catalyst in the field of asymmetric synthesis.[1]

Assigning Absolute Configuration: The Cahn-Ingold-Prelog (CIP) Rules for a Chiral Axis

The absolute configuration of axially chiral molecules like this compound is assigned using the Cahn-Ingold-Prelog (CIP) priority rules, with a specific adaptation for a chiral axis.[1][4] The molecule is viewed along the chiral axis (the C1-C1' bond), and the substituents on the "near" and "far" rings are assigned priorities.

Step-by-Step Assignment:

-

Orient the Molecule: View the molecule along the C1-C1' axis.

-

Assign Priorities: Assign priorities (1 to 4) to the ortho and ipso carbons of the two naphthyl rings. The substituents on the "front" ring are assigned higher priority than those on the "back" ring. Within each ring, the substituent with the higher atomic number at the first point of difference receives higher priority. For this compound, the C2-OH group has priority over the C9 carbon.

-

Determine Configuration: Trace the path from priority 1 to 2 to 3. A clockwise path indicates the (R)-configuration, while a counter-clockwise path indicates the (S)-configuration.[5]

Quantitative Data on this compound and its Derivatives

The stability and chiral-inducing ability of this compound and its derivatives are underpinned by specific quantitative parameters.

| Property | This compound | This compound Derivatives | Reference |

| Rotational Barrier (kcal/mol) | ~37-40 | 2,2'-diiodo-1,1'-binaphthyl: >46 | [2][3][6] |

| Dihedral Angle (°) | 71.8 - 101.7 | (R)-1,1′-Binaphthalene-2,2′-diyl dicinnamate: 71.8 | [7] |

| Specific Rotation [α]D (c=1 in THF) | ±35.5° | - | [8] |

Synthesis and Resolution of this compound Enantiomers

The preparation of enantiomerically pure this compound is a critical step for its application in asymmetric synthesis. This is typically achieved through the synthesis of racemic this compound followed by the resolution of the enantiomers.

Synthesis of Racemic this compound via Oxidative Coupling

Racemic this compound is commonly synthesized through the oxidative coupling of 2-naphthol.[9] A widely used and efficient method employs iron(III) chloride (FeCl₃) as the oxidant.[9] The mechanism involves the complexation of the iron(III) to the hydroxyl group of 2-naphthol, followed by a radical coupling of the naphthol rings.[10]

Experimental Protocol: Synthesis of Racemic this compound using FeCl₃

-

Reactants:

-

2-Naphthol

-

Anhydrous Iron(III) chloride (FeCl₃)

-

Solvent (e.g., dichloromethane or toluene)

-

-

Procedure:

-

A solution of 2-naphthol is prepared in the chosen solvent under an inert atmosphere.

-

Anhydrous FeCl₃ is added portion-wise to the stirred solution at room temperature.

-

The reaction mixture is stirred for a specified time until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched with a dilute acid solution (e.g., HCl).

-

The organic layer is separated, washed with water and brine, and then dried over an anhydrous salt (e.g., MgSO₄).

-

The solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography to yield racemic this compound.[11]

-

Resolution of Racemic this compound

Several methods exist for the resolution of racemic this compound, including enzymatic resolution and the formation of diastereomeric derivatives.[12] A highly effective and commonly employed method involves the use of a chiral resolving agent, such as N-benzylcinchonidinium chloride.[12][13]

Experimental Protocol: Resolution of Racemic this compound using N-benzylcinchonidinium Chloride

-

Reactants:

-

Racemic (R/S)-BINOL

-

N-benzylcinchonidinium chloride

-

Solvent (e.g., acetonitrile)[1]

-

-

Procedure:

-

Racemic this compound and N-benzylcinchonidinium chloride (typically 0.55 equivalents) are dissolved in acetonitrile and the mixture is heated to reflux.[3][13]

-

The chiral resolving agent selectively forms a crystalline inclusion complex with the (R)-enantiomer of this compound, which is insoluble in acetonitrile.[1][12] The complex with the (S)-enantiomer remains in solution.[1]

-

The mixture is allowed to cool, and the crystalline precipitate of the (R)-BINOL complex is collected by filtration.[13]

-

The filtrate, enriched with the (S)-BINOL, is collected separately.[1]

-

The diastereomeric complexes in both the solid precipitate and the filtrate are broken by treatment with a dilute acid (e.g., HCl) to liberate the free this compound enantiomers and the resolving agent.[1][13]

-

The respective (R)- and (S)-BINOL enantiomers are then purified, typically by recrystallization, to achieve high enantiomeric purity (>99% ee).[1][13]

-

Applications of this compound in Asymmetric Catalysis

The C₂-symmetric and chiral nature of this compound makes it an exceptionally versatile ligand in transition-metal catalyzed asymmetric synthesis.[11] The steric and electronic properties of the this compound ligand can be fine-tuned by introducing substituents at various positions on the naphthyl rings, leading to a vast library of chiral ligands for a wide array of reactions.[2]

| Reaction Type | This compound-based Ligand | Enantioselectivity (% ee) | Reference |

| Diels-Alder Reaction | VAPOL-derived catalyst | 94 | [14] |

| Aziridination | VANOL-derived catalyst | 91 | [14] |

| Aldol Reaction | Zr-VANOL or Zr-VAPOL catalysts | High | [14] |

| Oxidative Coupling of 2-Naphthols | Iron(salan) complex | 87-95 | [15] |

| Asymmetric Cyclization | (R)-BINOL-Al catalyst | ~90 |

Visualizing the Principles of this compound Chirality and its Synthesis

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the fundamental principles and workflows related to this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. Advances in the Asymmetric Synthesis of this compound Derivatives [mdpi.com]

- 3. orgsyn.org [orgsyn.org]

- 4. Axial chirality - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. 1,1′-Bi-2-naphthol - Wikipedia [en.wikipedia.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. myuchem.com [myuchem.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. This compound and Derivatives [sigmaaldrich.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.rsc.org [pubs.rsc.org]

introduction to 1,1'-bi-2-naphthol and its properties

An In-depth Technical Guide to 1,1'-Bi-2-naphthol (BINOL)

Introduction

1,1'-Bi-2-naphthol, commonly known as this compound, is a C₂-symmetric, axially chiral organic compound that has established itself as a cornerstone in the field of stereoselective chemistry.[1] Its structure consists of two 2-naphthol units linked at the 1 and 1' positions.[1] This connection creates significant steric hindrance, which restricts rotation around the C-C single bond, giving rise to stable, non-interconverting (R)- and (S)-enantiomers.[1] This axial chirality, combined with its rigid and well-defined structure, makes this compound an exceptionally versatile and widely used chiral ligand and auxiliary in asymmetric catalysis.[2][3]

First resolved into its enantiopure forms in 1971, this compound and its derivatives have become indispensable tools for researchers, scientists, and drug development professionals.[1] They are pivotal in the synthesis of enantiomerically pure compounds, facilitating a vast array of stereoselective transformations including reductions, oxidations, and carbon-carbon bond-forming reactions.[2][4] Its derivatives are also employed in molecular recognition, chiral sensing, and the development of advanced materials like chiral polymers and metal-organic frameworks.[1]

Properties of 1,1'-Bi-2-naphthol

The physical, chemical, and spectroscopic properties of this compound are well-documented, providing a foundation for its application and derivatization.

Physical and Chemical Properties

The key physical and chemical characteristics of this compound are summarized in the table below. The high energy barrier to racemization underscores the conformational stability of its enantiomers under typical conditions.[1]

| Property | Value | Reference |

| Molecular Formula | C₂₀H₁₄O₂ | [1][5] |

| Molar Mass | 286.32 g/mol | [5][6] |

| Appearance | White to beige powder | [1] |

| Melting Point | 215–218 °C | [1][7] |

| Solubility | Limited in water; soluble in organic solvents like THF and dioxane (50 mg/mL). | [1] |

| Specific Rotation ([α]D) | ±35.5° (c=1 in THF) | [6][8] |

| Racemization Barrier | ~37.8 kcal/mol | [1] |

| CAS Number (Racemic) | 602-09-5 | [5][8] |

| CAS Number (R)-(+) | 18531-94-7 | [8] |

| CAS Number (S)-(-) | 18531-99-2 | [8] |

Spectroscopic Properties

Spectroscopic data is crucial for the identification and characterization of this compound. Key data points are presented below.

| Spectroscopy | Data | Reference |

| ¹H NMR | Chemical shifts and peak multiplicities are dependent on the solvent and concentration. In CDCl₃, characteristic signals for aromatic and hydroxyl protons are observed. | [9][10] |

| ¹³C NMR | In CDCl₃, characteristic signals include those for the aromatic carbons and the carbon atom bearing the hydroxyl group. | [11] |

| Infrared (IR) | A characteristic O-H stretching frequency is observed around 3458 cm⁻¹. | [12] |

| UV-Vis Absorption | In solution, this compound derivatives typically show absorption peaks corresponding to π-π* transitions of the naphthyl rings. | [11][13] |

| Circular Dichroism (CD) | The enantiomers of this compound exhibit distinct CD spectra, which is a key characteristic of their chiroptical properties. | [13][14] |

Synthesis of Enantiomerically Pure this compound

While the synthesis of racemic this compound is straightforward, the preparation of its individual enantiomers requires specialized methods. The primary strategies involve the resolution of a racemic mixture and direct asymmetric synthesis.

Racemic Synthesis

Racemic this compound is typically prepared through the oxidative coupling of 2-naphthol.[2] A common and efficient method utilizes an oxidant like iron(III) chloride (FeCl₃).[6][8] The reaction mechanism involves the complexation of the iron(III) ion to the hydroxyl groups, followed by a radical coupling of the naphthol rings.[6][8]

Enantioselective Synthesis and Resolution

Obtaining enantiomerically pure this compound is critical for its application in asymmetric catalysis. The main approaches are detailed below.

This widely used method involves reacting racemic this compound with a chiral resolving agent to form diastereomeric complexes that can be separated by fractional crystallization due to their differing solubilities.[2] A highly effective resolving agent is the cinchona alkaloid derivative, N-benzylcinchonidinium chloride, which selectively forms a crystalline inclusion compound with one enantiomer, allowing the other to be isolated from the mother liquor.[2][6]

Enzymatic methods offer a highly selective route to enantiopure this compound.[15] A common strategy is the enantioselective hydrolysis of a racemic this compound diester, such as the dipentanoate ester.[6][8] An enzyme, typically cholesterol esterase, selectively hydrolyzes the diester of one enantiomer (e.g., the (S)-enantiomer), leaving the other enantiomer's diester unreacted.[6][15] The resulting monoester (or diol) can then be separated from the unreacted diester.[2]

This approach aims to produce enantiomerically enriched this compound directly from 2-naphthol through an enantioselective oxidative coupling reaction.[2] These reactions employ a chiral catalyst, often a metal complex with a chiral ligand, to control the stereochemical outcome of the coupling process.[6][16] For instance, (S)-BINOL can be prepared from 2-naphthol using a copper(II) chloride catalyst in the presence of a chiral ligand like (S)-(+)-amphetamine.[6][8]

Caption: General workflows for the synthesis of racemic and enantiopure this compound.

Applications in Asymmetric Catalysis

This compound's C₂-symmetric chiral scaffold makes it an exemplary ligand for a wide variety of metals, including aluminum, titanium, zinc, copper, and lanthanides.[3][16][17] The resulting metal-BINOL complexes act as powerful Lewis acid or transition-metal catalysts for a multitude of asymmetric reactions.[3] The steric and electronic properties of the this compound ligand can be fine-tuned through substitution at various positions on the naphthyl rings, allowing for the optimization of catalytic activity and enantioselectivity for specific transformations.[16]

Key applications include:

-

Carbon-Carbon Bond Formation: Including Diels-Alder reactions, Michael additions, aldol reactions, and enantioselective alkylations of aldehydes with dialkylzinc reagents.[1][3]

-

Reductions and Oxidations: Such as the reduction of ketones and the oxidation of sulfides.

-

C-H Activation: this compound-enabled enantioselective C-H thiolation of ferrocenes demonstrates its utility in modern synthetic challenges.[1]

Derivatives like H₈-BINOL, a partially hydrogenated version, often exhibit different geometries and acidities, leading to improved enantioselectivity in certain reactions compared to this compound itself.[4]

References

- 1. grokipedia.com [grokipedia.com]

- 2. benchchem.com [benchchem.com]

- 3. Design and application of linked-BINOL chiral ligands in bifunctional asymmetric catalysis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. This compound | C20H14O2 | CID 11762 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1,1′-Bi-2-naphthol - Wikipedia [en.wikipedia.org]

- 7. 1,1'-Bi-2-naphthol, 99% | Fisher Scientific [fishersci.ca]

- 8. 1,1'-Bi-2-naphthol [chemeurope.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. rsc.org [rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. academic.oup.com [academic.oup.com]

- 15. Advances in the Asymmetric Synthesis of this compound Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Design and application of linked-BINOL chiral ligands in bifunctional asymmetric catalysis. | Semantic Scholar [semanticscholar.org]

Atropisomerism in BINOL Compounds: A Technical Guide for Researchers

An in-depth exploration of the principles, synthesis, resolution, and applications of axially chiral 1,1'-bi-2-naphthol (BINOL) for professionals in research, science, and drug development.

Core Concepts: Understanding Atropisomerism and Axial Chirality in this compound

Atropisomerism is a unique form of stereoisomerism resulting from hindered rotation around a single bond, leading to the isolation of individual rotational isomers, or rotamers.[1][2][3] The term "atropisomer" is derived from the Greek words "a" (not) and "tropos" (turn), highlighting the restricted rotation that defines this phenomenon.[1][4] In the case of 1,1'-bi-2-naphthol (this compound), this restricted rotation occurs around the C1-C1' single bond connecting the two bulky naphthalene rings.[5]

The steric hindrance between the hydrogen atoms at the 8 and 8' positions of the naphthalene rings creates a significant energy barrier to rotation.[5] This barrier is high enough to prevent free rotation at room temperature, giving rise to two stable, non-superimposable mirror-image conformers known as enantiomers.[5] This type of chirality, which originates from a chiral axis rather than a stereogenic center, is referred to as axial chirality.[1][6][7] The stability of these enantiomers is crucial for their widespread application as chiral ligands and catalysts in asymmetric synthesis.[4][5] The racemization of this compound is slow, with a reported half-life of approximately 2 million years at room temperature, underscoring its exceptional stereochemical stability.[8] The energy barrier for the racemization of this compound has been determined to be approximately 37.8 to 40 kcal/mol.[9][10][11][12]

The absolute configuration of this compound's atropisomers is designated as (R) or (S) using the Cahn-Ingold-Prelog (CIP) priority rules, adapted for a chiral axis.[5] By viewing the molecule along the C1-C1' axis, priorities are assigned to the ortho substituents of the "front" and "rear" naphthalene rings. The sequence of these priorities determines the (R) or (S) designation.[5]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound atropisomers, providing a basis for comparison and application.

| Property | (R)-BINOL | (S)-BINOL | Reference(s) |

| Specific Rotation (c=1 in THF) | +35.5° | -35.5° | [6][13] |

| Molar Mass | 286.32 g/mol | 286.32 g/mol | [13] |

| Melting Point | 205-211 °C | 205-211 °C | [13] |

| Rotational Energy Barrier | ~40 kcal/mol | ~40 kcal/mol | [11][12] |

Synthesis and Resolution of this compound Enantiomers

The preparation of enantiomerically pure this compound is a critical step for its use in asymmetric synthesis. The two primary strategies are the direct asymmetric synthesis from 2-naphthol and the resolution of a racemic mixture.[14][15]

Direct Asymmetric Synthesis

Direct asymmetric synthesis involves the enantioselective oxidative coupling of 2-naphthol to produce enantiomerically enriched this compound.[15] One common method utilizes a copper(II) chloride oxidant in the presence of a chiral ligand, such as (S)-(+)-amphetamine, to stereoselectively catalyze the coupling reaction.[6][13]

Resolution of Racemic this compound

Resolution of racemic this compound, which is typically synthesized through the oxidative coupling of 2-naphthol with an oxidant like iron(III) chloride, is a widely used method to obtain the pure enantiomers.[15] This approach involves three main techniques:

-

Classical Resolution via Diastereomeric Salt Formation: This method relies on the reaction of racemic this compound with a chiral resolving agent to form diastereomeric complexes with different solubilities, allowing for their separation by fractional crystallization.[15] A highly effective resolving agent is the cinchona alkaloid derivative, N-benzylcinchonidinium chloride, which selectively forms a crystalline inclusion compound with (R)-BINOL, leaving (S)-BINOL in the mother liquor.[6][15]

-

Enzymatic Resolution: This technique utilizes the enantioselective nature of enzymes.[14] A common procedure involves the hydrolysis of a racemic this compound diester, such as the dipentanoate ester, catalyzed by an enzyme like cholesterol esterase.[4][6][14] The enzyme selectively hydrolyzes one enantiomer of the diester, enabling the separation of the resulting monoester or diol from the unreacted diester.[15]

-

Kinetic Resolution: In a kinetic resolution, the two enantiomers of a racemic mixture react at different rates with a chiral catalyst or reagent, leading to the enrichment of the less reactive enantiomer.[16][17][18] Various methods for the kinetic resolution of this compound derivatives have been developed, including palladium-catalyzed alcoholysis, enantioselective O-acylation, and copper-catalyzed Si-O coupling.[16][17][18]

Experimental Protocols

Protocol for Asymmetric Synthesis of (S)-BINOL

This protocol describes the direct asymmetric oxidative coupling of 2-naphthol.[5][6]

Materials:

-

2-Naphthol

-

Copper(II) chloride (CuCl₂)

-

(S)-(+)-Amphetamine

-

Methanol

Procedure:

-

Dissolve 2-naphthol in methanol.

-

Add the chiral ligand, (S)-(+)-amphetamine, to the solution.

-

Add CuCl₂ as the oxidant to initiate the coupling reaction.

-

Stir the reaction mixture at room temperature under an oxygen atmosphere.

-

Monitor the reaction progress by thin-layer chromatography.

-

Upon completion, quench the reaction and perform an aqueous workup.

-

Purify the crude product by column chromatography to obtain enantiomerically enriched (S)-BINOL.

-

Determine the enantiomeric excess using chiral High-Performance Liquid Chromatography (HPLC).

Protocol for Resolution of Racemic this compound using N-benzylcinchonidinium chloride

This protocol outlines the separation of this compound enantiomers via diastereomeric salt formation.[6][15]

Materials:

-

Racemic this compound (rac-BINOL)

-

N-benzylcinchonidinium chloride

-

Acetonitrile

-

Ethyl acetate

-

Dilute aqueous HCl

Procedure:

-

Dissolve rac-BINOL and N-benzylcinchonidinium chloride in hot acetonitrile.

-

Allow the solution to cool slowly to room temperature to induce crystallization. The crystalline inclusion compound of the (R)-enantiomer is insoluble in acetonitrile, while the (S)-enantiomer remains in the mother liquor.[6]

-

Filter the mixture to separate the crystalline (R)-BINOL complex.

-

Concentrate the mother liquor to obtain a residue enriched in (S)-BINOL.

-

Dissolve the residue in ethyl acetate and wash with dilute aqueous HCl to remove the resolving agent.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield (S)-BINOL.

-

Determine the enantiomeric excess of the recovered (S)-BINOL by chiral HPLC analysis.

Protocol for Enzymatic Resolution of rac-BINOL dipentanoate

This protocol details the enzymatic resolution of a racemic this compound diester.[14][15]

Materials:

-

rac-BINOL dipentanoate

-

Cholesterol esterase (or bovine pancreatic acetone powder)

-

Phosphate buffer (pH 7)

-

Toluene

-

Ethyl acetate

Procedure:

-

Suspend rac-BINOL dipentanoate in a phosphate buffer (pH 7).

-

Add the cholesterol esterase to the suspension.

-

Stir the mixture at room temperature, monitoring the hydrolysis of the (S)-diester.

-

Upon reaching approximately 50% conversion, extract the mixture with an organic solvent like ethyl acetate.

-

Separate the aqueous and organic layers. The unreacted (R)-diester will be in the organic layer, while the hydrolyzed (S)-BINOL will be in the aqueous layer as the corresponding salt.

-

Acidify the aqueous layer and extract with ethyl acetate to isolate (S)-BINOL.

-

Hydrolyze the unreacted (R)-dipentanoate in the organic layer using a base like sodium methoxide to obtain (R)-BINOL.

-

Purify both enantiomers and determine their enantiomeric purity by chiral HPLC.

Visualizing Core Concepts and Workflows

Caption: The origin of atropisomerism and axial chirality in this compound.

Caption: Workflow for the resolution of racemic this compound via diastereomeric salt formation.

Applications in Asymmetric Catalysis and Drug Development

Enantiomerically pure this compound and its derivatives are indispensable in modern organic synthesis, particularly as chiral ligands for transition-metal catalyzed asymmetric reactions.[4][6][19] The C₂-symmetric and axially chiral structure of this compound provides a well-defined chiral environment around the metal center, enabling high levels of enantioselectivity in a wide range of transformations.[19][20]

Modified this compound ligands, such as linked-BINOLs, have been developed to enhance catalytic activity and stability.[19][21][22] These ligands have found applications in various reactions, including Michael additions, aldol reactions, and epoxide openings.[19][21] Furthermore, H₈-BINOL, a partially hydrogenated derivative, has emerged as a versatile organocatalyst.[23]

The significance of atropisomerism extends to drug discovery and development.[8][24] A growing number of FDA-approved drugs and experimental compounds are atropisomeric, with their different atropisomers often exhibiting vastly different biological activities.[8] Therefore, the ability to synthesize and analyze atropisomeric compounds like this compound is of great importance in medicinal chemistry for developing safer and more effective pharmaceuticals.[8]

References

- 1. A Brief Introduction to Atropisomerism [unacademy.com]

- 2. Atropisomer - Wikipedia [en.wikipedia.org]

- 3. Atropisomers | Overview, Chirality & Examples - Lesson | Study.com [study.com]

- 4. mdpi.com [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. 1,1′-Bi-2-naphthol - Wikipedia [en.wikipedia.org]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. Atropisomerism in medicinal chemistry: challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Changing the absolute configuration of atropisomeric bisnaphthols (BINOLs) - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Changing the absolute configuration of atropisomeric bisnaphthols (BINOLs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. 1,1'-Bi-2-naphthol [chemeurope.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. benchchem.com [benchchem.com]

- 16. Practical and Scalable Kinetic Resolution of BINOLs Mediated by a Chiral Counterion - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Kinetic Resolution of BINOLs and Biphenols by Atroposelective, Cu–H-Catalyzed Si–O Coupling with Hydrosilanes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Design and application of linked-BINOL chiral ligands in bifunctional asymmetric catalysis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Design and application of linked-BINOL chiral ligands in bifunctional asymmetric catalysis. | Semantic Scholar [semanticscholar.org]

- 22. Design and application of linked-BINOL chiral ligands in bifunctional asymmetric catalysis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 23. pubs.acs.org [pubs.acs.org]

- 24. chemistnotes.com [chemistnotes.com]

Synthesis of Racemic BINOL: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core synthesis mechanism of racemic 1,1'-bi-2-naphthol (BINOL), a cornerstone of asymmetric synthesis. This document details the prevalent methodologies for its preparation and subsequent resolution into enantiomerically pure forms, crucial for applications in catalysis and pharmaceutical development.

Synthesis of Racemic this compound via Oxidative Coupling

The most common and economically viable method for synthesizing racemic this compound is the oxidative coupling of 2-naphthol. This reaction is typically mediated by a metal catalyst, with iron(III) chloride being a widely used and effective choice. Other metal salts, such as copper(II) chloride and manganese(III) acetylacetonate, have also been employed. The general reaction involves the dimerization of two 2-naphthol molecules at their 1 and 1' positions.

Mechanism of Iron(III)-Catalyzed Oxidative Coupling

The synthesis of racemic this compound through oxidative coupling with iron(III) chloride proceeds via a radical mechanism. The process is initiated by the reduction of Fe(III) to Fe(II), which in turn generates a 2-naphthoxy radical. Two of these radicals then couple to form the binaphthyl structure.

Comparison of Catalysts for Racemic this compound Synthesis

The choice of catalyst can influence the yield and reaction conditions for the synthesis of racemic this compound. The following table summarizes quantitative data for different metal catalysts.

| Catalyst | Oxidant | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Iron(III) Chloride (FeCl₃) | - | Water | 50 | 1 | 95 | [1] |

| Iron(III) Chloride (FeCl₃) | - | Solid-state | 60 | 24 | 72 | [2] |

| Copper(II) Chloride (CuCl₂) | - | Solid-state | 50 | 0.6 | 95 | [3] |

| Manganese(III) Acetylacetonate (Mn(acac)₃) | - | Toluene | 25 | 2 | >90 | [4] |

Experimental Protocols for Racemic this compound Synthesis

-

Materials: 2-naphthol, Iron(III) chloride hexahydrate (FeCl₃·6H₂O), Water, Toluene.

-

Procedure:

-

Suspend powdered 2-naphthol (1.0 g, 7 mmol) in a solution of FeCl₃·6H₂O (3.8 g, 14 mmol) in water (20 mL).

-

Stir the suspension at 50°C for 1 hour under an air atmosphere.

-

Collect the crude product by filtration and wash with distilled water to remove iron salts.

-

Recrystallize the crude product from toluene to obtain pure racemic this compound.

-

-

Yield: 95%.

-

Materials: 2-naphthol, Copper(II) chloride dihydrate (CuCl₂·2H₂O).

-

Procedure:

-

Grind a mixture of finely powdered 2-naphthol and CuCl₂·2H₂O (1:2 molar ratio) in a mortar and pestle.

-

Heat the mixture in an oil bath at 50°C for 35 minutes.

-

-

Yield: 95%.

Resolution of Racemic this compound

Enantiomerically pure this compound is essential for its application in asymmetric catalysis. The resolution of racemic this compound can be achieved through classical chemical methods or enzymatic processes.

Classical Resolution using N-Benzylcinchonidinium Chloride

This method relies on the formation of diastereomeric inclusion complexes between racemic this compound and a chiral resolving agent, N-benzylcinchonidinium chloride. The differing solubilities of these complexes allow for their separation.

-

Materials: Racemic this compound, N-benzylcinchonidinium chloride, Acetonitrile, Hydrochloric acid (HCl), Ethyl acetate.

-

Procedure:

-

Dissolve racemic this compound and N-benzylcinchonidinium chloride in acetonitrile and heat to reflux.

-

Cool the solution to allow the (R)-BINOL·N-benzylcinchonidinium chloride complex to precipitate.

-

Filter the mixture to separate the insoluble (R)-complex from the mother liquor containing the soluble (S)-complex.

-

Treat the isolated solid with dilute aqueous HCl and extract with ethyl acetate to obtain (R)-BINOL.

-

Treat the mother liquor with dilute aqueous HCl and extract with ethyl acetate to obtain (S)-BINOL.

-

-

Quantitative Data:

| Enantiomer | Yield (%) | Enantiomeric Excess (ee, %) |

| (R)-BINOL | 85-88 | >99 |

| (S)-BINOL | 89-93 | 99 |

Enzymatic Resolution using Cholesterol Esterase

Enzymatic resolution offers a highly selective method for separating enantiomers. This process typically involves the enantioselective hydrolysis of a racemic this compound diester, catalyzed by an enzyme like cholesterol esterase.

-

Materials: Racemic this compound dipentanoate, Cholesterol esterase (from bovine pancreas), Phosphate buffer (pH 7.5), Sodium taurocholate, Ethyl ether, Toluene.

-

Procedure:

-

Prepare a suspension of racemic 1,1'-bi-2-naphthyl pentanoate in a mixture of ethyl ether and aqueous phosphate buffer containing sodium taurocholate.

-

Add cholesterol esterase to the emulsion and stir at room temperature for approximately 3 days, maintaining the pH at 7.2 ± 0.3 by adding aqueous sodium hydroxide.

-

After the reaction, break the emulsion by adding ethanol and separate the layers.

-

The aqueous layer contains the (S)-BINOL. Acidify and extract with ether/toluene to isolate (S)-BINOL.

-

The organic layer contains the unreacted (R)-BINOL dipentanoate. Wash, dry, and concentrate the organic layer.

-

Hydrolyze the (R)-dipentanoate with sodium methoxide to obtain (R)-BINOL.

-

-

Quantitative Data:

| Enantiomer | Yield (%) | Enantiomeric Excess (ee, %) |

| (S)-BINOL | 66 | 99 |

| (R)-BINOL | 63 | 99 |

References

A Technical Guide to the Optical Resolution of BINOL for Researchers and Drug Development Professionals

Introduction

1,1'-Bi-2-naphthol (BINOL) is a cornerstone of asymmetric synthesis, prized for its axial chirality and its role as a versatile chiral ligand and catalyst.[1] The ability to obtain enantiomerically pure this compound is paramount for its application in the production of pharmaceuticals and other fine chemicals where stereochemistry is critical. This technical guide provides an in-depth overview of the principal methods for the optical resolution of racemic this compound, presenting detailed experimental protocols, comparative data, and workflow visualizations to aid researchers, scientists, and drug development professionals in selecting and implementing the most suitable resolution strategy.

Core Methods for this compound Resolution

The resolution of racemic this compound into its constituent (R)- and (S)-enantiomers is primarily achieved through three main strategies: classical resolution via diastereomeric salt formation, enzymatic resolution, and chromatographic separation. Each method offers distinct advantages and is suited to different scales and applications.

Classical Resolution: Diastereomeric Salt Formation

Classical resolution remains one of the most practical and scalable methods for obtaining enantiopure this compound.[2] This technique relies on the reaction of racemic this compound with a chiral resolving agent to form diastereomeric complexes, which can then be separated based on differences in their physical properties, most commonly solubility.[3]

A highly effective and widely used resolving agent for this compound is the cinchona alkaloid derivative, N-benzylcinchonidinium chloride.[4][5] This resolving agent selectively forms a crystalline inclusion compound with one enantiomer of this compound, allowing for their separation by filtration.[3][4]

Experimental Protocol: Resolution of this compound with N-benzylcinchonidinium chloride [3][5][6]

-

Complex Formation: In a suitable reaction vessel, dissolve racemic this compound and 0.55 equivalents of N-benzylcinchonidinium chloride in acetonitrile. The typical concentration is around 80 g of this compound per liter of solvent.

-

Crystallization: Heat the mixture to reflux for approximately 4 hours to ensure complete dissolution and to facilitate the crystallization of the (R)-BINOL•N-benzylcinchonidinium chloride complex.

-

Isolation of (R)-BINOL Complex: Cool the mixture to 0 °C to maximize the precipitation of the diastereomeric complex. The solid is then collected by filtration and washed with cold acetonitrile. At this stage, the complex should have a high diastereomeric excess (typically around 96% de).

-

Purification of (R)-BINOL Complex: The diastereomeric excess of the complex can be further enhanced to >99% by slurrying the solid in methanol followed by filtration.

-

Liberation of (R)-BINOL: The purified complex is dissolved in a mixture of ethyl acetate and aqueous HCl to break the salt. The organic layer is separated, washed, dried, and concentrated under reduced pressure to yield (R)-BINOL.

-

Isolation of (S)-BINOL: The filtrate from the initial crystallization, which is enriched in the (S)-BINOL complex, is concentrated. The residue is dissolved in ethyl acetate and washed with dilute HCl to remove the resolving agent. The organic layer is then washed, dried, and concentrated to afford (S)-BINOL.

-

Purification: Both enantiomers can be further purified by recrystallization to achieve >99% enantiomeric excess (ee).

Quantitative Data for Classical Resolution

| Resolving Agent | Enantiomer Isolated | Yield (%) | Enantiomeric Excess (ee%) | Reference |

| N-benzylcinchonidinium chloride | (R)-BINOL | 85-88 | >99 | [5] |

| N-benzylcinchonidinium chloride | (S)-BINOL | 89-93 | 99 | [5] |

| (S)-5-oxopyrrolidine-2-carboxanilide | (R)-BINOL | 74 | 70.4 | [7] |

Logical Workflow for Classical Resolution

Caption: Workflow for the classical resolution of this compound.

Enzymatic Resolution

Enzymatic resolution offers a highly selective and environmentally benign approach to obtaining enantiopure this compound. This method utilizes enzymes, typically lipases or esterases, to selectively catalyze a reaction on one enantiomer of a racemic this compound derivative, leaving the other enantiomer unreacted.[8]

Cholesterol esterase and various lipases (e.g., from Pseudomonas sp. or Candida antarctica) are commonly employed for the kinetic resolution of this compound esters.[8][9][10] The enzyme selectively hydrolyzes or acylates one enantiomer, allowing for the separation of the unreacted enantiomer from the product.

Experimental Protocol: Enzymatic Resolution of this compound Dipentanoate with Cholesterol Esterase [4][9][11]

-

Substrate Preparation: Racemic this compound is first esterified with pentanoyl chloride to form the corresponding dipentanoate ester.

-

Enzymatic Hydrolysis: The racemic this compound dipentanoate is suspended in a phosphate buffer solution. Cholesterol esterase (often from bovine pancreatic acetone powder) is added to the mixture.

-

Selective Reaction: The reaction is stirred at a controlled temperature. The enzyme selectively hydrolyzes the (S)-diester to the corresponding (S)-BINOL, leaving the (R)-diester largely unreacted.

-

Separation: After the reaction reaches approximately 50% conversion, the mixture is worked up. The unreacted (R)-dipentanoate and the product (S)-BINOL can be separated by chromatography.

-

Hydrolysis of (R)-ester: The isolated (R)-dipentanoate is then hydrolyzed chemically (e.g., using sodium methoxide) to afford (R)-BINOL.

-

Purification: Both (R)- and (S)-BINOL can be further purified by recrystallization.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution [8][10]

-

Reaction Setup: Racemic this compound is dissolved in an organic solvent (e.g., hexane). An acyl donor, such as vinyl acetate, and a lipase (e.g., immobilized Pseudomonas sp. lipoprotein lipase) are added.

-

Enantioselective Acylation: The mixture is stirred at a controlled temperature. The lipase catalyzes the acylation of one enantiomer (typically the R-enantiomer) to form the corresponding monoester, leaving the S-enantiomer unreacted.

-

Work-up and Separation: Once the reaction reaches the desired conversion (ideally 50%), the enzyme is filtered off. The unreacted (S)-BINOL and the (R)-BINOL monoester are separated by column chromatography.

-

Hydrolysis (Optional): The (R)-BINOL monoester can be hydrolyzed back to (R)-BINOL if desired.

Quantitative Data for Enzymatic Resolution

| Enzyme | Substrate | Product (Enantiomer) | Yield (%) | Enantiomeric Excess (ee%) | Reference |

| Cholesterol Esterase | rac-BINOL dipentanoate | (S)-BINOL | 66 | 99 | [8][9] |

| Cholesterol Esterase | rac-BINOL dipentanoate | (R)-BINOL (after hydrolysis) | 63 | 99 | [8][9] |

| Lipase (Candida antarctica) | rac-BINOL monoester | (R)-BINOL | Excellent | Good | [8] |

| Lipase (Pseudomonas sp.) | rac-BINOL | (R)-BINOL monoester | - | >99 | [10] |

Experimental Workflow for Enzymatic Resolution

Caption: Workflow for the enzymatic resolution of this compound esters.

Chromatographic Separation

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Convergence Chromatography (UPC²), offer analytical and preparative means to separate this compound enantiomers with high efficiency. These techniques utilize chiral stationary phases (CSPs) that interact differently with each enantiomer, leading to different retention times.[12]

Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are highly effective for the resolution of axially chiral compounds like this compound.[12] Commercially available columns like Chiralpak and Chiralcel are widely used.

Experimental Protocol: Chiral HPLC Separation of this compound [12]

-

Sample Preparation: Prepare a solution of racemic this compound in the mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL.

-

Chromatographic System:

-

Column: A chiral column (e.g., Chiralpak AD-H).

-

Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 98:2 v/v). For basic analytes, an additive like 0.1% diethylamine can be used to improve peak shape.

-

Flow Rate: Typically 1.0 mL/min.

-

Column Temperature: Maintained at a constant temperature, for example, 25 °C.

-

Detection: UV detection at a wavelength where this compound absorbs, such as 230 nm or 254 nm.

-

-

Injection and Elution: Inject the sample onto the column and monitor the elution profile. The two enantiomers will elute at different retention times.

-

Quantification: The enantiomeric excess can be determined by integrating the peak areas of the two enantiomers.

Comparative Data for Chromatographic Methods

| Method | Chiral Stationary Phase | Mobile Phase | Resolution (Rs) | Analysis Time | Reference |

| Normal Phase HPLC | Chiralpak AD-H | n-Hexane/Isopropanol (98:2) | 1.73 | 18 min | [12] |

| UPC² | Not specified | CO₂/Methanol | 2.61 | 2 min |

Logical Relationship in Chiral Chromatography

Caption: Principle of chiral chromatographic separation of this compound.

Conclusion

The optical resolution of this compound is a well-established field with several robust and efficient methods available to researchers. The choice of method depends on factors such as the desired scale of the resolution, the required enantiomeric purity, and the available equipment and resources. Classical resolution with N-benzylcinchonidinium chloride is a practical and scalable approach for producing large quantities of enantiopure this compound. Enzymatic resolution offers a highly selective and green alternative, particularly for kinetic resolutions. Chromatographic methods, while often used for analytical purposes to determine enantiomeric excess, can also be employed for preparative separations. This guide provides the foundational knowledge and detailed protocols to enable scientists and professionals in drug development to successfully implement these critical resolution techniques.

References

- 1. Chirality (chemistry) - Wikipedia [en.wikipedia.org]

- 2. myuchem.com [myuchem.com]

- 3. benchchem.com [benchchem.com]

- 4. 1,1′-Bi-2-naphthol - Wikipedia [en.wikipedia.org]

- 5. orgsyn.org [orgsyn.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. electronicsandbooks.com [electronicsandbooks.com]

- 8. mdpi.com [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Practical and Scalable Kinetic Resolution of BINOLs Mediated by a Chiral Counterion - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. benchchem.com [benchchem.com]

An In-depth Technical Guide to Common BINOL Derivatives and Their Nomenclature

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of common 1,1'-bi-2-naphthol (BINOL) derivatives, their nomenclature, and their application in asymmetric catalysis. The unique chiral scaffold of this compound, arising from restricted rotation around the C1-C1' bond, has made it a cornerstone in the synthesis of enantiomerically pure compounds, a critical aspect of modern drug development and fine chemical synthesis.[1][2] This document details the structural variations of this compound ligands, presents quantitative data on their catalytic performance, provides exemplary experimental protocols, and visualizes key catalytic cycles and workflows.

Nomenclature of this compound Derivatives

The chirality of this compound and its derivatives is a result of atropisomerism, where the steric hindrance between the two naphthalene rings prevents free rotation around the single bond connecting them. This restricted rotation gives rise to two stable, non-superimposable mirror-image enantiomers.

The absolute configuration of the axial chirality is assigned as either (R) or (S) based on the Cahn-Ingold-Prelog (CIP) priority rules. To assign the configuration, the two naphthalene rings are viewed along the axis of the C1-C1' bond. The substituents on the nearer ring are assigned higher priority than the corresponding substituents on the farther ring. Within each ring, the substituents at the 2 and 2' positions (the hydroxyl groups in this compound) are given higher priority over the carbon atoms at positions 9 and 9'. The sequence of priorities from highest to lowest is then traced. If the sequence is clockwise, the configuration is designated (R); if it is counter-clockwise, it is designated (S).

Substituents on the naphthalene rings are numbered as indicated in the diagram below. For instance, a derivative with bromine atoms at the 6 and 6' positions is named 6,6'-dibromo-1,1'-bi-2-naphthol.

Common Classes of this compound Derivatives

The versatility of the this compound framework allows for extensive modification to fine-tune its steric and electronic properties, leading to a wide array of derivatives with enhanced catalytic activity and selectivity.[3] Common modifications include substitution at the 3,3'-, 6,6'-, and 7,7'-positions, as well as the development of linked and partially hydrogenated derivatives.

-

3,3'-Disubstituted BINOLs: Introducing bulky groups at the 3 and 3' positions, which are in close proximity to the catalytic center, can significantly enhance enantioselectivity by creating a more defined chiral pocket.[4]

-

6,6'-Disubstituted BINOLs: Modifications at these positions are more remote from the coordination sphere but can influence the electronic properties of the ligand and its solubility. The 6,6'-dibromo derivative is a common precursor for further functionalization.[3]

-

Linked-BINOLs: These derivatives consist of two this compound units connected by a linker, which can be a carbon or heteroatom chain. This linkage can create a unique chiral environment and allows for the development of multifunctional catalysts.

-

H8-BINOL: In this partially hydrogenated derivative, the outer benzene rings of the naphthalene system are saturated. This modification alters the dihedral angle between the two naphthyl planes and can lead to improved enantioselectivity in certain reactions compared to the parent this compound.[1]

-

VANOL and VAPOL: These "vaulted" biaryl ligands possess additional aromatic rings, creating a deeper chiral pocket around the metal center, which can lead to higher enantioselectivity.[5]

Data Presentation: Performance in Asymmetric Catalysis

The following tables summarize the performance of various this compound derivatives in key asymmetric transformations. The data is compiled from the literature and is intended to be representative. Direct comparison between entries should be made with caution, as reaction conditions may vary.

Table 1: Asymmetric Diels-Alder Reaction

| Entry | This compound Derivative | Dienophile | Diene | Catalyst System | Yield (%) | ee (%) | Reference |

| 1 | (R)-BINOL | Acrolein | Cyclopentadiene | AlCl | High | 13-41 | |

| 2 | VAPOL | Acrolein | Cyclopentadiene | Et₂AlCl | High | >95 (exo) | [6] |

| 3 | (R)-3,3'-(Ph)₂-BINOL | Methyl acrylate | Cyclopentadiene | (R)-90c | - | 55 | [3] |

Table 2: Asymmetric Aldol Reaction

| Entry | This compound Derivative | Aldehyde | Silyl Enol Ether | Catalyst System | Yield (%) | ee (%) | Reference |

| 1 | (+)-BINOL | Benzaldehyde | 1-(trimethylsiloxy)cyclohexene | Ti(OⁱPr)₄ | 90 | 95 | [3] |

| 2 | Zr-BINOL | Aryl imine | Silyl ketene acetal | Zr | High | <90 | |

| 3 | (Sa)-BINAM-L-prolinamide | 4-nitrobenzaldehyde | Cyclohexanone | Organocatalyst | 95 | 99 |

Table 3: Asymmetric Michael Addition

| Entry | This compound Derivative | Michael Acceptor | Michael Donor | Catalyst System | Yield (%) | ee (%) | Reference |

| 1 | (+)-BINOL | Cyclohexenone | Diethyl malonate | Zn(OTf)₂/DIPEA | - | - | [7] |

| 2 | Calcium-BINOL | Enones and Enals | - | Ca | Good | up to 87 | [1] |

| 3 | LiAl(this compound)₂ | Cyclopentenone | Diethyl malonate | LiAl | - | - |

Experimental Protocols

This section provides detailed methodologies for the synthesis of a common this compound derivative and a representative catalytic application.

Synthesis of (R)-6,6'-Dibromo-1,1'-bi-2-naphthol

This protocol is adapted from a literature procedure for the electrophilic bromination of this compound.[8]

Materials:

-

(R)-BINOL

-

Bromine (Br₂)

-

Dichloromethane (CH₂Cl₂)

-

Sodium thiosulfate solution (aqueous, saturated)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware for reactions under inert atmosphere

Procedure:

-

Dissolve (R)-BINOL (1.0 equiv) in anhydrous dichloromethane in a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of bromine (2.2 equiv) in dichloromethane dropwise to the cooled solution over a period of 30 minutes.

-

Stir the reaction mixture at -78 °C for 2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate.

-

Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

-

Separate the organic layer, and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford (R)-6,6'-dibromo-1,1'-bi-2-naphthol as a white solid.

Asymmetric Reduction of an Imine with a Hantzsch Ester Catalyzed by a this compound-Derived Phosphoric Acid